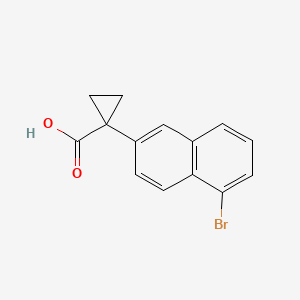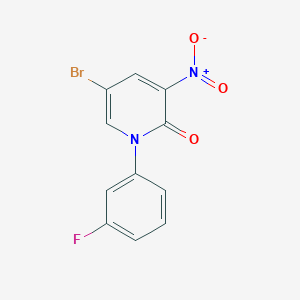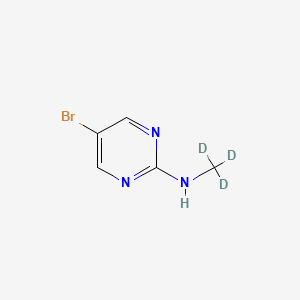
5-Bromo-2-(methyl-d3-amino)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methyl-d3-amino)-pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl-d3-amino group at the 2nd position of the pyrimidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Bromo-2-(methyl-d3-amino)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Bromination: The bromination of the pyrimidine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position.
Amination: The introduction of the methyl-d3-amino group at the 2nd position is achieved through a nucleophilic substitution reaction. This involves the reaction of the brominated pyrimidine with a suitable amine source, such as methylamine, under basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
5-Bromo-2-(methyl-d3-amino)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amino group can be oxidized to form nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-2-(methyl-d3-amino)-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving nucleic acids and protein interactions due to its structural similarity to nucleotides.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(methyl-d3-amino)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the context of its use. For example, it may interact with nucleic acids or proteins, affecting their function and activity.
Comparación Con Compuestos Similares
5-Bromo-2-(methyl-d3-amino)-pyrimidine can be compared with other similar compounds, such as:
2-Amino-5-bromopyrimidine: Lacks the methyl-d3 group, which may affect its reactivity and biological activity.
5-Bromo-2-methylaminopyrimidine: Similar structure but without the deuterium labeling, which can influence its stability and interactions.
5-Chloro-2-(methyl-d3-amino)-pyrimidine: Substitution of bromine with chlorine, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the deuterium-labeled methyl group, which can provide insights into reaction mechanisms and biological interactions.
Propiedades
Número CAS |
1185316-10-2 |
|---|---|
Fórmula molecular |
C5H6BrN3 |
Peso molecular |
191.04 g/mol |
Nombre IUPAC |
5-bromo-N-(trideuteriomethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)/i1D3 |
Clave InChI |
UDQGIOYIJKRLFH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC1=NC=C(C=N1)Br |
SMILES canónico |
CNC1=NC=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


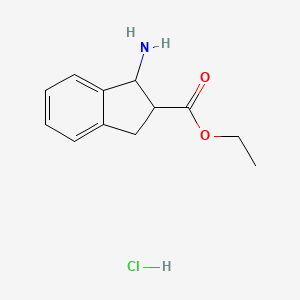
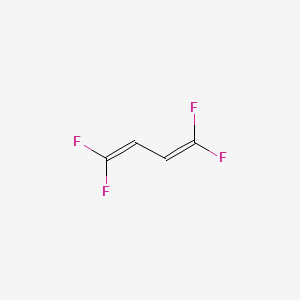



![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)
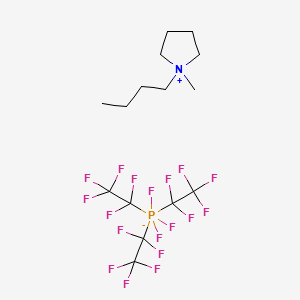
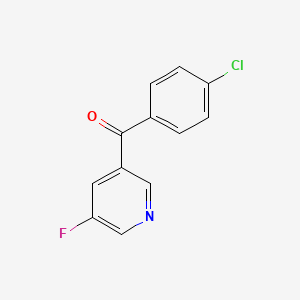

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
